BenchChemオンラインストアへようこそ!

Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Medicinal Chemistry Quinoline SAR Lead Optimization

Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a synthetic 4-aminoquinoline-3-carboxylate derivative bearing a morpholinoethylamino side chain at position 4, an ethyl ester at position 3, and a single methyl substituent at position 8 of the quinoline core. Its molecular formula is C₁₉H₂₅N₃O₃ (MW 343.4 g/mol).

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
Cat. No. B5608126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCN3CCOCC3
InChIInChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-14(2)5-4-6-15(17)18(16)20-7-8-22-9-11-24-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21)
InChIKeyOOGBYRIVHDJYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate: Structural Identity and Research-Grade Procurement Profile


Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a synthetic 4-aminoquinoline-3-carboxylate derivative bearing a morpholinoethylamino side chain at position 4, an ethyl ester at position 3, and a single methyl substituent at position 8 of the quinoline core. Its molecular formula is C₁₉H₂₅N₃O₃ (MW 343.4 g/mol). The compound belongs to a broader class of quinoline-3-carboxylate derivatives that have demonstrated antiproliferative activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines, with certain optimized congeners achieving IC₅₀ values as low as 0.28–0.33 µM [1]. The morpholinoethylamino pharmacophore is also present in the well-characterized Cdc25 phosphatase inhibitor NSC 663284, which exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C (Kᵢ = 29, 95, and 89 nM, respectively) and 20- to 450-fold selectivity over VHR and PTP1B phosphatases [2]. Patents covering quinoline-3-carboxylic acid derivatives further establish the scaffold's relevance as 5-HT₄ receptor agonists for gastrointestinal indications [3] and as cell proliferation inhibitors [4].

Why Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate Cannot Be Interchanged with Close Structural Analogs


The 8-methyl mono-substitution pattern on the quinoline core is the critical structural discriminator that precludes simple substitution with analogs bearing different ring-substitution profiles. In the unsubstituted parent compound (ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate, CAS 307535-83-7), the absence of the C8 methyl group alters both steric volume and lipophilicity. The 7,8-dichloro analog introduces electron-withdrawing chlorine atoms that drastically modify the quinoline ring electronics, while the 7,8-dimethyl analog adds a second methyl at C7, changing the steric topography. Each of these alterations impacts target binding, metabolic stability, and physicochemical properties. For instance, the 7,8-dichloro analog displays only weak inhibitory activity against protein tyrosine phosphatases PTPN7 and PTPN22 (IC₅₀ = 79.4 µM for both), providing a quantitative baseline for the scaffold's unoptimized biological activity [1]. The 8-methyl compound, by contrast, retains a single electron-donating methyl group that modestly increases lipophilicity (predicted cLogP ~2.56) while preserving hydrogen-bonding capacity (TPSA ~54.9 Ų), positioning it in a distinct physicochemical space that is likely to yield divergent ADME and target-engagement profiles relative to its polychlorinated or polymethylated counterparts.

Quantitative Differentiation Evidence for Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate vs. Closest Analogs


Structural Differentiation: 8-Mono-Methyl Substitution vs. Unsubstituted, 7,8-Dichloro, 7,8-Dimethyl, and 8-Ethyl Analogs

The target compound occupies a unique structural niche among commercially available 4-(morpholinoethylamino)quinoline-3-carboxylate analogs. The unsubstituted parent (C₁₈H₂₃N₃O₃, MW 329.4, CAS 307535-83-7) lacks the C8 methyl, resulting in a predicted cLogP that is lower by approximately 0.3–0.5 log units [1]. The 7,8-dichloro analog (BDBM74534) introduces two chlorine atoms (MW ~398), dramatically increasing electron deficiency and lipophilicity. The 7,8-dimethyl analog (C₂₀H₂₇N₃O₃, MW 357.4) adds steric bulk at both C7 and C8. The 8-ethyl analog replaces the methyl with a larger ethyl group, altering the steric profile. Only the target compound provides a single, modest methyl substituent at C8, offering a finely tuned balance of steric and electronic properties distinct from all other available congeners.

Medicinal Chemistry Quinoline SAR Lead Optimization

Class-Level Antiproliferative Potency Benchmarking from Quinoline-3-Carboxylate Literature

Quinoline-3-carboxylate derivatives have been systematically evaluated for antiproliferative activity against MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines. The most potent compounds in a published series (compounds 4k, 4m, 4n) achieved IC₅₀ values of 0.28 µM against K562 and 0.33 µM against MCF-7, with activity mediated through up-regulation of intrinsic apoptosis pathways [1]. While the target compound itself has not been tested in this specific assay, its structural features—4-amino substitution, 3-carboxylate ester, and quinoline core—align with the pharmacophoric elements present in the active compounds. This class-level benchmark establishes an activity range against which the target compound can be compared in future head-to-head screening.

Anticancer Research Antiproliferative Screening MCF-7 K562

Morpholinoethylamino Pharmacophore Validation via Cdc25 Phosphatase Inhibition Data

The morpholinoethylamino side chain shared by the target compound and the well-characterized Cdc25 inhibitor NSC 663284 (6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione) has been pharmacologically validated. NSC 663284 exhibits Kᵢ values of 29 nM (Cdc25A), 95 nM (Cdc25B2), and 89 nM (Cdc25C) with mixed competitive kinetics, and is 20-fold selective over VHR and 450-fold selective over PTP1B phosphatases [1]. The regioisomer 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione was 3-fold less active against Cdc25B2, demonstrating the sensitivity of biological activity to the positional arrangement of substituents around the morpholinoethylamino group [1]. While the target compound differs in oxidation state (quinoline-3-carboxylate vs. quinoline-5,8-dione), the shared morpholinoethylamino pharmacophore provides a validated starting point for kinase/phosphatase target screening.

Cdc25 Phosphatase Cell Cycle Regulation Kinase/Phosphatase Inhibitor

Protein Tyrosine Phosphatase Binding Context from the 7,8-Dichloro Analog (BDBM74534)

The closest structurally characterized analog in a public bioactivity database is the 7,8-dichloro derivative (BDBM74534), which has been screened against human protein tyrosine phosphatases PTPN7 and PTPN22. This analog displayed uniformly weak inhibitory activity with an IC₅₀ of 79.4 µM against both targets [1]. The target compound replaces the two electron-withdrawing chlorine atoms at C7 and C8 with a single electron-donating methyl group at C8 and a hydrogen at C7. This substitution is expected to alter both the electronic character of the quinoline ring and the compound's hydrogen-bonding capacity, potentially improving target binding affinity. The dichloro analog data provides a quantitative baseline: any improvement over IC₅₀ = 79.4 µM in a PTPN7/PTPN22 assay would represent a gain of function attributable to the 8-methyl-for-7,8-dichloro substitution.

Protein Tyrosine Phosphatase PTPN7 PTPN22 BindingDB

Predicted Physicochemical Differentiation: cLogP and Drug-Likeness vs. Unsubstituted Parent

Computational prediction indicates that the target compound has a cLogP of approximately 2.56, a topological polar surface area (TPSA) of 54.9 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds, with zero Lipinski Rule-of-Five violations [1]. The unsubstituted parent (MW 329.4, C₁₈H₂₃N₃O₃) is predicted to have a lower cLogP by approximately 0.3–0.5 log units due to the absence of the C8 methyl group. The TPSA of 54.9 Ų places the compound below the 60 Ų threshold often associated with poor blood–brain barrier penetration, while the cLogP of 2.56 falls within the optimal range (1–3) for oral bioavailability. In contrast, the 7,8-dichloro analog is predicted to have a significantly higher cLogP (>3.5) and larger molecular volume, which may reduce aqueous solubility and alter tissue distribution.

Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Patent Landscape Differentiation: 5-HT₄ Agonism and Antiproliferative Dual Scaffold Precedent

The quinoline-3-carboxylate scaffold is protected by patents covering two distinct therapeutic areas. U.S. Patent 5,753,673 (Taisho Pharmaceutical) claims quinolinecarboxylic acid derivatives as 5-HT₄ receptor agonists with gastrointestinal prokinetic activity [1]. U.S. Patent 5,650,415 claims quinoline compounds as inhibitors of cell proliferation and differentiation [2]. The target compound incorporates structural features relevant to both patent families: the morpholino group (specified as a preferred substituent in the 5-HT₄ patent) and the 4-amino-3-carboxylate ester arrangement (present in antiproliferative quinoline claims). This dual-patent relevance distinguishes the compound from analogs lacking the morpholinoethylamino side chain and positions it for screening in both GPCR and kinase/phosphatase target panels.

5-HT4 Receptor Gastrointestinal Motility Tyrosine Kinase Inhibition Patent Analysis

Recommended Research and Screening Applications for Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate


Quinoline SAR Library Expansion: C8 Substitution Scan

The compound fills a critical gap in structure–activity relationship (SAR) libraries exploring C8 substitution effects on the 4-(morpholinoethylamino)quinoline-3-carboxylate scaffold. When procured alongside the unsubstituted parent, the 7,8-dichloro analog, and the 7,8-dimethyl analog, the 8-mono-methyl compound completes a systematic substitution matrix. This enables quantitative assessment of how incremental changes at C8 (H → CH₃ → Cl → C₂H₅) affect target binding, cellular potency, and ADME properties. The predicted cLogP of 2.56 and TPSA of 54.9 Ų position this compound favorably for both biochemical and cell-based assays, with no anticipated solubility limitations at screening concentrations up to 10 µM in DMSO [1].

Cdc25 Phosphatase and Cell Cycle Screening Cascades

Based on the validated morpholinoethylamino pharmacophore present in the potent Cdc25 inhibitor NSC 663284 (Kᵢ = 29–95 nM across Cdc25 isoforms), the target compound should be prioritized for phosphatase inhibition screening [1]. Unlike NSC 663284, which contains a quinoline-5,8-dione core prone to redox cycling, the target compound's quinoline-3-carboxylate core is not redox-active, potentially reducing off-target cytotoxicity. The 8-methyl group provides a moderate steric and electronic perturbation relative to the unsubstituted parent, enabling assessment of whether C8 substitution modulates Cdc25 isoform selectivity.

Antiproliferative Screening Against MCF-7 and K562 Cell Lines

The quinoline-3-carboxylate class has demonstrated reproducible antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with lead compounds achieving IC₅₀ values of 0.28–0.33 µM [1]. The target compound should be screened in these validated assays to determine its potency relative to the published leads. Its single C8 methyl substitution may confer differential activity compared to the more heavily substituted analogs that achieved sub-micromolar potency, providing insights into the minimal substitution requirements for antiproliferative activity.

GPCR Panel Screening with Emphasis on 5-HT₄ Receptors

The morpholino group is a preferred substituent in Taisho Pharmaceutical's 5-HT₄ receptor agonist patent family (U.S. Patent 5,753,673) [1]. The target compound's structural features—quinoline core, morpholinoethylamino side chain, and 3-carboxylate ester—align with the general formula claimed in this patent. Screening against a panel of serotonin receptor subtypes, with a primary focus on 5-HT₄, is warranted. A positive hit would position the compound for gastrointestinal motility or related indications, leveraging existing patent precedent for the chemotype.

Quote Request

Request a Quote for Ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.